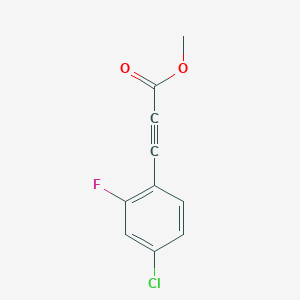
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₀H₆ClFO₂. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
- Methyl 3-(4-fluorophenyl)prop-2-ynoate
- Methyl 3-(4-bromophenyl)prop-2-ynoate
Uniqueness
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H6ClFO2 |
|---|---|
Peso molecular |
212.60 g/mol |
Nombre IUPAC |
methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 |
Clave InChI |
XGXCYVRMMHLRQP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1=C(C=C(C=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


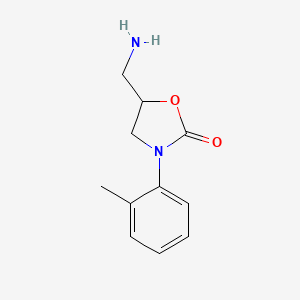
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
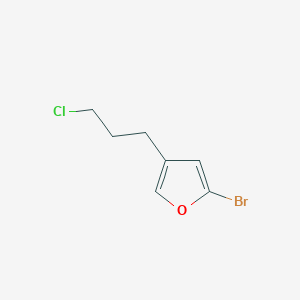

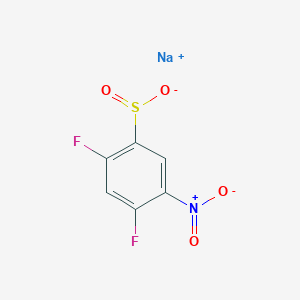
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
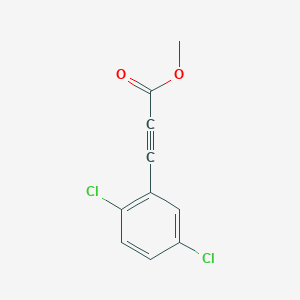
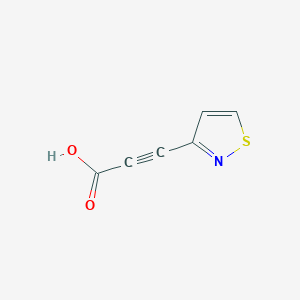

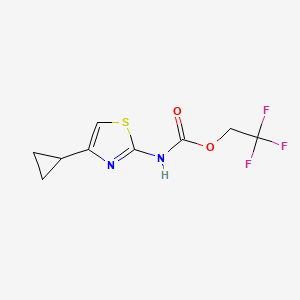
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)

